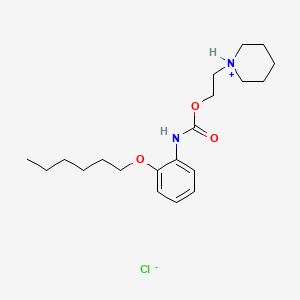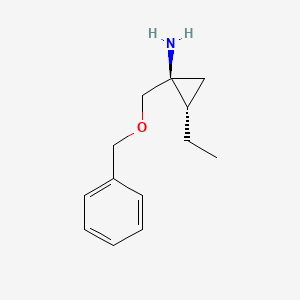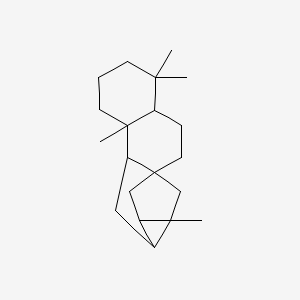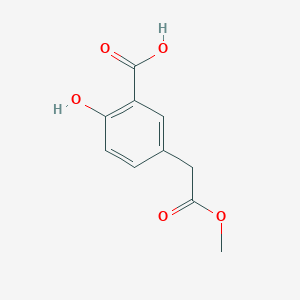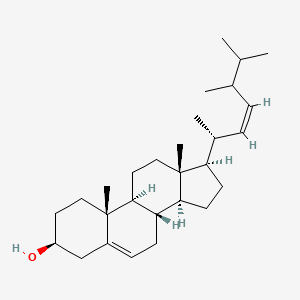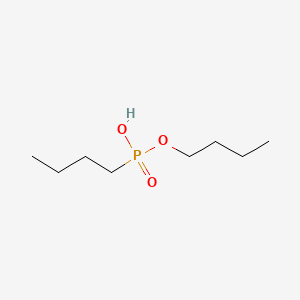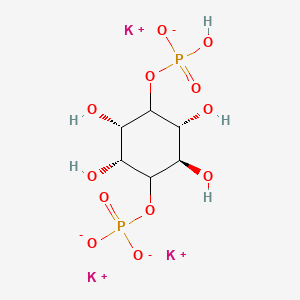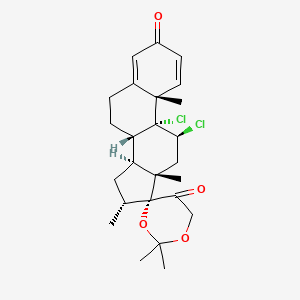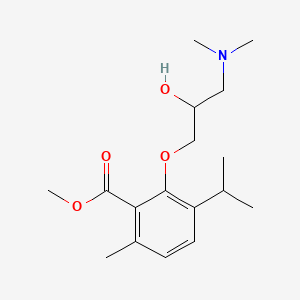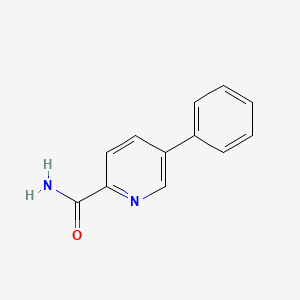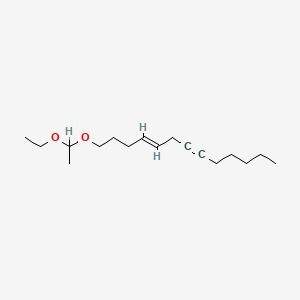
4-Tridecen-7-yne, 1-(1-ethoxyethoxy)-, (4E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne is an organic compound with the molecular formula C17H30O2 It is characterized by the presence of an ethoxyethoxy group attached to a tridec-4-en-7-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-Ethoxyethoxy)tridec-4-en-7-yne typically involves the reaction of appropriate alkyne and alkene precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to form the carbon-carbon triple bond. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of (E)-(1-Ethoxyethoxy)tridec-4-en-7-yne may involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing the triple bond.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-(1-Ethoxyethoxy)tridec-4-en-7-yne involves its interaction with molecular targets, such as enzymes or receptors. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach and interact with its targets. The specific pathways involved depend on the context of its use, such as inhibition of enzymatic activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-(1-Methoxyethoxy)tridec-4-en-7-yne: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-(1-Propoxyethoxy)tridec-4-en-7-yne: Contains a propoxy group, leading to different physical and chemical properties.
(E)-(1-Butoxyethoxy)tridec-4-en-7-yne: Features a butoxy group, which can affect its reactivity and applications.
Uniqueness
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne is unique due to its specific ethoxyethoxy group, which imparts distinct solubility and reactivity characteristics. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the synthesis of specialized organic compounds or in biological studies.
Propriétés
Numéro CAS |
61565-23-9 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
(E)-1-(1-ethoxyethoxy)tridec-4-en-7-yne |
InChI |
InChI=1S/C17H30O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-19-17(3)18-5-2/h12-13,17H,4-8,11,14-16H2,1-3H3/b13-12+ |
Clé InChI |
CJVKIEPXYQXRFT-OUKQBFOZSA-N |
SMILES isomérique |
CCCCCC#CC/C=C/CCCOC(C)OCC |
SMILES canonique |
CCCCCC#CCC=CCCCOC(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)
